6-Bromoisoquinolin-8-amine
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Overview
Description
6-Bromoisoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an amine group at the 8th position on the isoquinoline ring structure gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Bromoisoquinolin-8-amine involves the reduction of 6-bromo-8-nitroquinoline. The process is as follows:
Starting Material: 6-Bromo-8-nitroquinoline.
Reagents: Iron metal and acetic acid in ethanol and water.
Reaction Conditions: The mixture is heated at reflux for 3 hours.
Procedure: The reaction mixture is cooled and neutralized with sodium hydroxide. The resulting mixture is filtered to remove iron solids and washed with ethyl acetate. The eluent is extracted into ethyl acetate, dried over sodium sulfate, and concentrated.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Bromoisoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form other amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Nitro derivatives of isoquinoline.
Reduction Products: Amino derivatives of isoquinoline.
Scientific Research Applications
6-Bromoisoquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinolin-8-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinolin-5-amine: Similar structure but with the amine group at the 5th position.
6-Bromoisoquinoline: Lacks the amine group, making it less reactive in certain chemical reactions.
8-Aminoquinoline: Similar amine group but lacks the bromine atom, leading to different chemical properties.
Uniqueness
6-Bromoisoquinolin-8-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-bromoisoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKNMBYFRJJIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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